双-(4-甲基水杨酸)铜酸盐

描述

Synthesis Analysis

Gilman reagents (organocuprates), often written as “R2CuLi”, are not made the same way as Grignard or organolithium reagents. Instead of being made from alkyl halides, they are made through the reaction of an alkyllithium with a copper salt (e.g. CuBr) .Molecular Structure Analysis

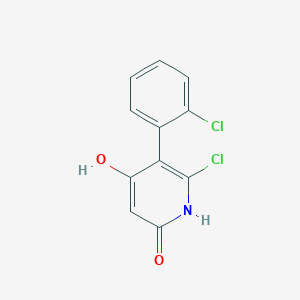

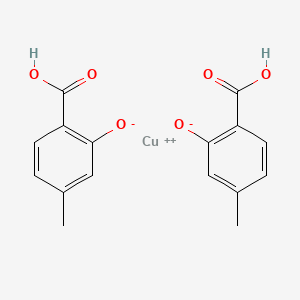

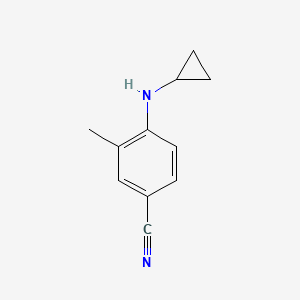

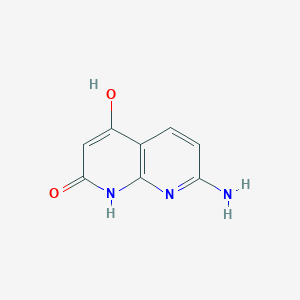

The molecular formula of Bis-(4-methylsalicyl)cuprate is C16H12CuO6 . Unfortunately, the detailed molecular structure analysis is not available in the search results.Chemical Reactions Analysis

Cuprates, including Bis-(4-methylsalicyl)cuprate, are commonly used in organic synthesis, particularly in the formation of C-C bonds. They are known to react with acid chlorides to form ketones .Physical And Chemical Properties Analysis

Bis-(4-methylsalicyl)cuprate is a yellow-orange crystalline solid with a melting point of 297°C. It is soluble in common organic solvents like ethyl acetate, chloroform, toluene, diethyl ether, etc.科学研究应用

Superconductivity Research

Bis-(4-methylsalicyl)cuprate compounds are of significant interest in the study of high-temperature superconductors, particularly cuprate superconductors. These materials exhibit superconductivity at temperatures above the boiling point of liquid nitrogen, making them practical for various applications. The study of Bis-(4-methylsalicyl)cuprate can contribute to understanding the crystal structures and superconducting properties of these materials .

Electronics

In the electronics industry, cuprate compounds like Bis-(4-methylsalicyl)cuprate are explored for their potential in creating electronic structures with substantial hole dopings. Research in this area focuses on the development of new platforms for high-temperature superconductivity, which is crucial for advancing electronic devices .

Medicine

Bis-(4-methylsalicyl)cuprate derivatives, due to their structural relation to salicylic acid, may have applications in medicine. While direct applications of Bis-(4-methylsalicyl)cuprate in medicine are not well-documented, related compounds like methyl salicylate are used as topical analgesics for pain relief .

Environmental Science

In environmental science, copper-activated salicylic acid nanoparticles, which share functional groups with Bis-(4-methylsalicyl)cuprate, have been studied for their antifungal properties and potential in seed invigoration. This research is crucial for developing sustainable agricultural practices and managing seed-borne pathogens .

Energy Storage

Cuprate compounds are being investigated for their role in energy storage applications. While specific studies on Bis-(4-methylsalicyl)cuprate in this field are limited, related bismuth-based materials have shown promise due to their high stored energy density and recoverable energy storage density .

Chemical Synthesis

Bis-(4-methylsalicyl)cuprate plays a role in organic synthesis, particularly in catalysis and reactions such as 1,4-addition and alkylation. These reactions are fundamental in the synthesis of various organic compounds, making Bis-(4-methylsalicyl)cuprate valuable for research in organic chemistry .

Material Science

The study of cuprate materials, including Bis-(4-methylsalicyl)cuprate, is essential in material science for developing new superconducting materials with unique electric and magnetic characteristics. These materials are pivotal for various high-tech applications, including magnetic resonance imaging (MRI) and particle accelerators .

Catalysis

In catalysis, Bis-(4-methylsalicyl)cuprate is used due to its strong oxidizing properties and effectiveness as a catalyst in organic reactions. Its role in facilitating various chemical transformations is vital for producing pharmaceuticals, polymers, and other chemical products.

作用机制

安全和危害

属性

IUPAC Name |

copper;2-carboxy-5-methylphenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H8O3.Cu/c2*1-5-2-3-6(8(10)11)7(9)4-5;/h2*2-4,9H,1H3,(H,10,11);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNOYLOVPVSBPA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)O)[O-].CC1=CC(=C(C=C1)C(=O)O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14CuO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-2-{[3-(trifluoromethoxy)phenyl]methyl}propan-1-ol](/img/structure/B1524824.png)

![3-Amino-2-[(4-fluorophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1524832.png)